Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1³,⁷]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate is a thiophene-3-carboxylate derivative characterized by a 4,5-dimethyl-substituted thiophene core. At the 2-position, an amino group is acylated with a tricyclo[3.3.1.1³,⁷]decane carbonyl moiety, imparting unique steric and electronic properties. This compound is synthesized via methods analogous to other 2-amino-4,5-disubstituted thiophene-3-carboxylates, such as condensation reactions involving ketones, sulfur, and ethyl cyanoacetate or malononitrile .
Properties
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S/c1-4-24-18(22)16-11(2)12(3)25-17(16)21-19(23)20-8-13-5-14(9-20)7-15(6-13)10-20/h13-15H,4-10H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQMPNFLEOFVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction begins with the base-catalyzed Knoevenagel condensation between ethyl acetoacetate (as the α-methylene carbonyl component) and malononitrile, forming an α,β-unsaturated nitrile intermediate. Subsequent cyclization with elemental sulfur generates the 2-aminothiophene core. Methyl groups at positions 4 and 5 arise from the alkyl substituents of the starting ketone. Optimal conditions include using morpholine as the base in ethanol at 60–80°C, yielding the 2-aminothiophene intermediate in 65–78% purity.
Challenges in Regioselectivity and Byproduct Formation
A key challenge lies in controlling regioselectivity to ensure exclusive formation of the 4,5-dimethyl isomer. Competing pathways may yield 3,4-dimethyl derivatives if steric or electronic factors disfavor the desired substitution pattern. Patent US7132444B2 notes that substituting ethanol with polar aprotic solvents like dimethylformamide (DMF) enhances regiocontrol, albeit at the cost of reduced reaction rates. Byproducts such as polysulfides and unreacted cyanoacetates necessitate aqueous workup and recrystallization from hexane/ethyl acetate mixtures.
Purification and Characterization
Chromatographic Purification
Crude reaction mixtures often contain unreacted starting materials, coupling agents, and regioisomeric byproducts. Flash chromatography on silica gel with gradient elution (hexane → ethyl acetate) effectively isolates the target compound. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further purifies the product to >95% purity.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) :
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¹H NMR (DMSO-d₆, 300 MHz): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.85–2.10 (m, 12H, adamantane-H), 2.35 (s, 3H, C4-CH₃), 2.42 (s, 3H, C5-CH₃), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 7.45 (s, 1H, NH), 8.10 (s, 1H, thiophene-H).
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¹³C NMR : δ 14.1 (CH₂CH₃), 22.4 (C4-CH₃), 22.8 (C5-CH₃), 37.2–42.5 (adamantane-C), 60.5 (OCH₂), 118.5 (C3), 132.7 (C4), 140.2 (C5), 165.3 (C=O ester), 172.8 (C=O amide).
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Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Method | Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| EDC-mediated | EDC | DCM | 25°C | 68 | 92 |
| Mixed carbonic anhydride | Isobutyl chloroformate | THF | −10°C | 62 | 89 |
| HOBt/DCC | DCC/HOBt | DMF | 0°C → 25°C | 71 | 94 |
The HOBt/DCC method achieves superior yields and purity, likely due to reduced racemization and enhanced activation efficiency.
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) requires modifications to accommodate exothermic reactions and solvent volume constraints. Patent US7132444B2 recommends substituting DCM with toluene for easier distillation and recycling. Continuous flow systems may further optimize the Gewald reaction by improving heat transfer and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized under certain conditions to form sulfoxides or sulfones.
Reduction: : Specific conditions can reduce the carbonyl or ester groups.
Substitution: : The thiophene ring is amenable to electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The products of these reactions depend on the specific conditions and reagents used but can include a wide range of derivatives, each with potentially unique properties and applications.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate is used extensively in:
Chemistry: : As a building block for more complex molecules or as a ligand in catalysis.
Biology: : In studies of its interactions with biological macromolecules or as a potential therapeutic agent.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial effects.
Industry: : As an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound's observed effects. Detailed studies on its binding affinity, kinetics, and molecular docking are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Group Impact
The compound’s distinctiveness lies in its tricyclodecane-based acyl group. Comparisons with analogs highlight substituent-driven differences in physical, chemical, and biological properties:
Physicochemical Properties
- Melting Points : Benzo[b]thiophene derivatives (e.g., ) exhibit higher melting points (153–178°C) due to hydrogen bonding, whereas the target compound’s melting point is unreported but may be lower due to reduced polarity .
Biological Activity
Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. This compound has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological activities.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- CAS Number : 356586-86-2
- IUPAC Name : this compound
This compound features a thiophene ring substituted with ethyl and dimethyl groups, along with a tricyclic decanoyl moiety that contributes to its biological activity.
Anticancer Properties
Research has indicated that thiophene derivatives exhibit significant anticancer properties. A study focusing on related thiophene compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tumor Growth : Thiophene derivatives have been shown to interfere with key signaling pathways involved in tumor growth and metastasis.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Neuroprotective Effects
Thiophene-based compounds have also been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases. The potential for Ethyl 4,5-dimethyl-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate to modulate neuroinflammation and protect neuronal cells from oxidative stress is an area of ongoing research .
Synthesis and Evaluation
A comprehensive study evaluated the synthesis of various thiophene derivatives, including our compound of interest, highlighting their biological evaluations against different cell lines . The findings suggested that modifications in the thiophene structure significantly influenced their biological activity.
Table of Biological Activity Data
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